Cas no 103491-30-1 (Ethyl 1-benzylazetidine-3-carboxylate)

Ethyl 1-benzylazetidine-3-carboxylate is a versatile heterocyclic compound featuring an azetidine ring substituted with a benzyl group at the nitrogen position and an ethyl ester at the 3-carbon. This structure makes it a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals and bioactive molecules. The azetidine scaffold offers conformational rigidity, which can enhance binding affinity in medicinal chemistry applications. The benzyl group provides additional functionalization potential, while the ester moiety allows for further derivatization via hydrolysis or transesterification. Its well-defined reactivity profile and stability under standard conditions make it a practical choice for researchers exploring novel nitrogen-containing frameworks.
Ethyl 1-benzylazetidine-3-carboxylate structure
103491-30-1 structure
Product name:Ethyl 1-benzylazetidine-3-carboxylate
CAS No:103491-30-1
MF:C13H17NO2
MW:219.27958
CID:1029172
PubChem ID:53429348

Ethyl 1-benzylazetidine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 1-benzylazetidine-3-carboxylate
    • 1-(PHENYLMETHYL)-3-AZETIDINECARBOXYLIC ACID ETHYL ESTER
    • 1-Benzyl-3-Azetidinecarboxylic acid ethyl ester
    • ETHYL1-BENZYLAZETIDINE-3-CARBOXYLATE
    • F79409
    • SB51488
    • DTXSID50700124
    • DB-059010
    • SCHEMBL1872029
    • FMTYFFUHYLYKLH-UHFFFAOYSA-N
    • CS-0416132
    • 103491-30-1
    • 1-Benzyl-3-Azetidine carboxylic acid Ethyl ester
    • Inchi: InChI=1S/C13H17NO2/c1-2-16-13(15)12-9-14(10-12)8-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3
    • InChI Key: FMTYFFUHYLYKLH-UHFFFAOYSA-N
    • SMILES: CCOC(=O)C1CN(CC2=CC=CC=C2)C1

Computed Properties

  • Exact Mass: 219.125928785g/mol
  • Monoisotopic Mass: 219.125928785g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 230
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 29.5Ų
  • XLogP3: 1.8

Ethyl 1-benzylazetidine-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM130287-1g
ethyl 1-benzylazetidine-3-carboxylate
103491-30-1 95%
1g
$263 2023-11-26
Aaron
AR0097AH-1g
1-(PHENYLMETHYL)-3-AZETIDINECARBOXYLIC ACID ETHYL ESTER
103491-30-1 97%
1g
$163.00 2025-02-13
Aaron
AR0097AH-5g
1-(PHENYLMETHYL)-3-AZETIDINECARBOXYLIC ACID ETHYL ESTER
103491-30-1 97%
5g
$474.00 2025-02-13
1PlusChem
1P009725-1g
1-(PHENYLMETHYL)-3-AZETIDINECARBOXYLIC ACID ETHYL ESTER
103491-30-1 97%
1g
$149.00 2023-12-26
Alichem
A019139429-1g
Ethyl 1-benzylazetidine-3-carboxylate
103491-30-1 95%
1g
$400.00 2023-09-04
1PlusChem
1P009725-500mg
1-(PHENYLMETHYL)-3-AZETIDINECARBOXYLIC ACID ETHYL ESTER
103491-30-1 97%
500mg
$106.00 2023-12-26
Aaron
AR0097AH-500mg
1-(PHENYLMETHYL)-3-AZETIDINECARBOXYLIC ACID ETHYL ESTER
103491-30-1 97%
500mg
$111.00 2025-02-13
1PlusChem
1P009725-5g
1-(PHENYLMETHYL)-3-AZETIDINECARBOXYLIC ACID ETHYL ESTER
103491-30-1 97%
5g
$406.00 2023-12-26
Advanced ChemBlocks
P42922-1g
Ethyl 1-benzylazetidine-3-carboxylate
103491-30-1 95%
1g
$200 2024-05-20
Advanced ChemBlocks
P42922-5g
Ethyl 1-benzylazetidine-3-carboxylate
103491-30-1 95%
5g
$605 2024-05-20

Additional information on Ethyl 1-benzylazetidine-3-carboxylate

Recent Advances in the Application of Ethyl 1-benzylazetidine-3-carboxylate (CAS: 103491-30-1) in Chemical Biology and Pharmaceutical Research

Ethyl 1-benzylazetidine-3-carboxylate (CAS: 103491-30-1) is a structurally unique azetidine derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound, characterized by its azetidine ring and benzyl substitution, serves as a versatile building block for the synthesis of various bioactive molecules. Recent studies have highlighted its role as a key intermediate in the development of novel therapeutic agents targeting a range of diseases, including neurological disorders, infectious diseases, and cancer.

One of the most notable advancements involving Ethyl 1-benzylazetidine-3-carboxylate is its application in the synthesis of small molecule inhibitors targeting protein-protein interactions (PPIs). PPIs are notoriously difficult to target with traditional small molecules, but the rigid azetidine scaffold of this compound provides a unique spatial orientation that enhances binding affinity and selectivity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the successful incorporation of this compound into a series of PPI inhibitors, resulting in improved pharmacokinetic properties and reduced off-target effects.

In addition to its role in PPI modulation, Ethyl 1-benzylazetidine-3-carboxylate has shown promise in the development of central nervous system (CNS) therapeutics. Researchers have utilized its scaffold to design novel ligands for G-protein coupled receptors (GPCRs) implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's. A recent preclinical study reported in ACS Chemical Neuroscience revealed that derivatives of this compound exhibited high blood-brain barrier permeability and significant neuroprotective effects in vitro and in vivo.

The synthetic versatility of Ethyl 1-benzylazetidine-3-carboxylate has also been exploited in antimicrobial drug discovery. Its structural features allow for easy modification to create analogs with enhanced antibacterial and antifungal activities. A 2024 publication in Bioorganic & Medicinal Chemistry Letters described a series of azetidine-based compounds derived from this scaffold that demonstrated potent activity against multidrug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

From a chemical biology perspective, recent work has focused on using Ethyl 1-benzylazetidine-3-carboxylate as a molecular probe to study enzyme mechanisms and cellular pathways. Its ability to serve as a substrate mimic for various enzymes has made it valuable in mechanistic studies and inhibitor design. Notably, researchers have employed this compound in activity-based protein profiling (ABPP) experiments to identify novel drug targets in cancer cells.

Looking forward, the unique properties of Ethyl 1-benzylazetidine-3-carboxylate position it as a promising candidate for continued exploration in drug discovery. Current research efforts are focused on expanding its applications in targeted drug delivery systems and as a component of PROTACs (proteolysis targeting chimeras). The compound's synthetic accessibility and demonstrated biological activities suggest it will remain an important tool in medicinal chemistry for years to come.

Recommend Articles

Recommended suppliers
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Jincang Pharmaceutical (Shanghai) Co., LTD.